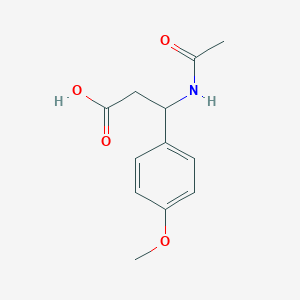
3-acetamido-3-(4-methoxyphenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is also known by its IUPAC name, N-acetyl-3-(4-methoxyphenyl)-beta-alanine . This compound is characterized by the presence of an acetamido group, a methoxyphenyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Mode of Action
It is a derivative of β-tyrosine , which suggests that it may interact with biological targets in a similar manner as β-Tyrosine.
Biochemical Pathways
As a derivative of β-Tyrosine , it might be involved in the same or similar biochemical pathways as β-Tyrosine.
Result of Action
As a derivative of β-Tyrosine , it might have similar effects on the molecular and cellular level as β-Tyrosine.
Action Environment
Like other organic compounds, general laboratory safety measures should be taken when handling it .
Preparation Methods
The synthesis of 3-acetamido-3-(4-methoxyphenyl)propanoic acid involves several steps. One common synthetic route includes the acetylation of 3-amino-3-(4-methoxyphenyl)propanoic acid using acetic anhydride under acidic conditions . The reaction typically proceeds as follows:
Starting Material: 3-amino-3-(4-methoxyphenyl)propanoic acid.
Reagent: Acetic anhydride.
Conditions: Acidic medium, typically using a catalyst like sulfuric acid.
Product: this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-Acetamido-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Acetamido-3-(4-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Acetamido-3-(4-methoxyphenyl)propanoic acid can be compared with similar compounds such as:
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
3-(3-Methoxyphenyl)propanoic acid: This compound lacks the acetamido group, resulting in distinct chemical properties and applications.
Properties
IUPAC Name |
3-acetamido-3-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWOHFAWCCPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
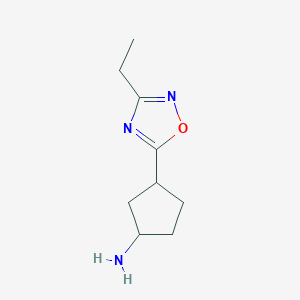

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2947638.png)
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2947639.png)
![(2E)-N-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2947640.png)
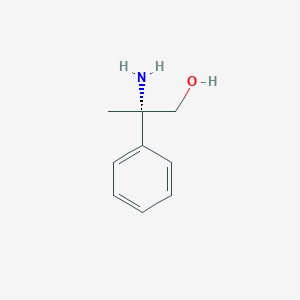

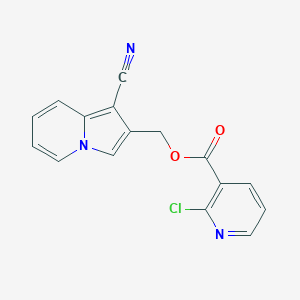
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2947650.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2947652.png)

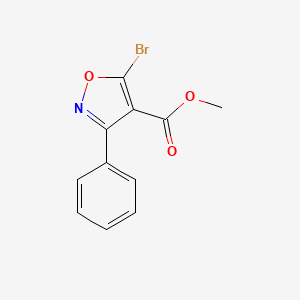

![methyl {8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2947658.png)
